molecular formula C7H7FO3S B3132192 2-Methoxy-benzenesulfonylfluoride CAS No. 365-35-5

2-Methoxy-benzenesulfonylfluoride

Cat. No.: B3132192
CAS No.: 365-35-5
M. Wt: 190.19 g/mol
InChI Key: AODFKNQSBQPHLW-UHFFFAOYSA-N
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Description

2-Methoxy-benzenesulfonylfluoride is an organic compound with the molecular formula C7H7FO3S. It is a derivative of benzenesulfonyl fluoride, where a methoxy group is substituted at the ortho position of the benzene ring. This compound is known for its unique chemical properties and reactivity, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-benzenesulfonylfluoride typically involves the reaction of 2-methoxybenzenesulfonyl chloride with a fluoride source. One common method is the reaction of 2-methoxybenzenesulfonyl chloride with potassium fluoride in the presence of a suitable solvent like acetonitrile. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to higher efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-benzenesulfonylfluoride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Methoxy-benzenesulfonylfluoride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-benzenesulfonylfluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group acts as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in enzyme inhibition studies, where the compound forms stable covalent bonds with active site residues, leading to enzyme inactivation .

Comparison with Similar Compounds

Uniqueness: 2-Methoxy-benzenesulfonylfluoride is unique due to the presence of the methoxy group, which enhances its reactivity and provides additional sites for chemical modification. This makes it a versatile reagent in organic synthesis and a valuable tool in scientific research .

Properties

IUPAC Name

2-methoxybenzenesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FO3S/c1-11-6-4-2-3-5-7(6)12(8,9)10/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AODFKNQSBQPHLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301290603
Record name Benzenesulfonyl fluoride, 2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301290603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

365-35-5
Record name Benzenesulfonyl fluoride, 2-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=365-35-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonyl fluoride, 2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301290603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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